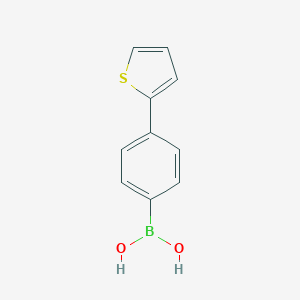

4-(2-Thienyl)phenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-thiophen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEDGSABTJJBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469807 | |

| Record name | 4-(2-Thienyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362612-66-6 | |

| Record name | 4-(2-Thienyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Thienyl Phenylboronic Acid

Established Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern organic chemistry, with several robust methods available. These foundational reactions provide the basis for the synthesis of a wide array of functionalized aromatic compounds.

Metal-Halogen Exchange Followed by Quenching with Borate (B1201080) Esters

A traditional and widely practiced method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organometallic reagent, followed by quenching with a trialkyl borate. acs.orgwikipedia.org This process typically begins with a metal-halogen exchange to form a highly reactive organometallic intermediate, such as an organolithium or Grignard reagent. wikipedia.orgacsgcipr.org

The reaction is initiated by treating an aryl bromide or iodide with a strong base, commonly n-butyllithium, at low temperatures to generate the corresponding aryllithium species. acs.org This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester. Subsequent acidic hydrolysis of the boronic ester yields the desired arylboronic acid. georganics.sk

A critical consideration in this method is the potential for side reactions, as the highly reactive organometallic intermediates are incompatible with many functional groups. acs.org To circumvent this, a revised "in situ quench" protocol can be employed where the lithium-halogen exchange occurs in the presence of the borate ester, minimizing the lifetime of the sensitive aryllithium species. acs.org

Key Features of Metal-Halogen Exchange for Arylboronic Acid Synthesis:

| Feature | Description |

| Starting Materials | Aryl halides (bromides, iodides) |

| Reagents | Organolithium reagents (e.g., n-BuLi), Grignard reagents, Trialkyl borates (e.g., B(OMe)₃, B(O-iPr)₃) |

| Key Intermediate | Aryllithium or Arylmagnesium species |

| Advantages | Well-established, utilizes readily available starting materials. |

| Limitations | Requires cryogenic temperatures, sensitive to many functional groups. acsgcipr.org |

Palladium-Catalyzed Miyaura Borylation and Related Processes

The Miyaura borylation reaction represents a milder and more functional-group-tolerant alternative to the metal-halogen exchange method. organic-chemistry.orgalfa-chemistry.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.orgwikipedia.org

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to afford the arylboronic ester and regenerate the palladium(0) catalyst. alfa-chemistry.com The choice of base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial for the reaction's success. organic-chemistry.org The resulting pinacol (B44631) esters are stable and can often be used directly in subsequent reactions, such as the Suzuki-Miyaura coupling, without hydrolysis. organic-chemistry.org

Recent advancements have focused on improving the efficiency and scope of the Miyaura borylation, including the use of more active catalyst systems and the development of methods for the borylation of less reactive aryl chlorides. acs.org

Typical Conditions for Miyaura Borylation:

| Component | Example |

| Aryl Halide | Aryl bromide, Aryl iodide, Aryl triflate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ |

| Base | Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃) |

| Solvent | Dioxane, Toluene, DMF |

Transesterification Reactions for Boronic Ester Precursors

The final step in many arylboronic acid syntheses is the hydrolysis or transesterification of a boronic ester intermediate. While direct hydrolysis can be effective, transesterification offers a versatile method for converting stable boronic esters, such as pinacol esters, into the corresponding boronic acids. acs.orgresearchgate.net

This equilibrium-driven reaction involves treating the boronic ester with an excess of a diol or water in the presence of an acid or base catalyst. researchgate.net A notable development is the use of volatile reagents like methylboronic acid, which allows for easy removal of byproducts and drives the reaction to completion, often resulting in high yields of the desired boronic acid under mild conditions. acs.orgacs.org This method is particularly advantageous for deprotecting stable boronic esters that are resistant to simple hydrolysis. researchgate.net

Targeted Synthesis of 4-(2-Thienyl)phenylboronic Acid

The synthesis of the specific compound this compound involves the strategic formation of the key aryl-thienyl bond, followed by the introduction of the boronic acid functionality.

Suzuki-Miyaura Coupling Approaches for Aryl-Thienyl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the biaryl scaffold of this compound. mdpi.comyoutube.com This palladium-catalyzed reaction can be approached in two primary ways to form the central carbon-carbon bond.

One strategy involves the coupling of a thienylboronic acid or its ester with a 4-halophenylboronic acid derivative. Conversely, a phenylboronic acid can be coupled with a 2-halothiophene. The choice of coupling partners often depends on the commercial availability and stability of the starting materials. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base, leading to the formation of the 4-(2-Thienyl)phenyl scaffold, which can then be converted to the final boronic acid if a boronic ester was used as a protecting group.

Directed C-H Borylation Strategies for Thiophene (B33073) Derivatives

A more atom-economical and modern approach to the synthesis of thienylboronic acid derivatives involves the direct C-H borylation of thiophene compounds. nih.gov Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the regioselective functionalization of heteroarenes. google.comorganic-chemistry.org

For the synthesis of precursors to this compound, one could envision the direct borylation of a 2-phenylthiophene (B1362552) derivative. The iridium catalyst, often in conjunction with a specific ligand, can direct the borylation to a specific C-H bond on the thiophene or phenyl ring, depending on the directing groups present and the reaction conditions. google.com This method avoids the need for pre-functionalized starting materials like halides or triflates, offering a more streamlined synthetic route. organic-chemistry.org Research has shown that even substituted thiophenes can undergo clean borylation, highlighting the potential of this strategy. google.com

Green Chemistry Principles in the Synthesis of Aryl Thienyl Boronic Acids

The development of environmentally benign synthetic methods for aryl thienyl boronic acids, such as this compound, is driven by the core tenets of green chemistry. These principles emphasize waste reduction, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. Two areas that have seen significant progress in this regard are mechanochemistry and aqueous-phase catalysis.

Mechanochemical Approaches for Boronic Ester Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling alternative to traditional solvent-based synthesis. rsc.org By grinding solid reactants together, often in a ball mill, reactions can be carried out in the absence of bulk solvents, leading to a significant reduction in waste and potential for simplified work-up procedures. rsc.org Liquid-assisted grinding (LAG) is a refinement of this technique where a small amount of liquid is added to the solid reaction mixture. This liquid can act as a lubricant, facilitate mass transport, and in some cases, participate in the reaction, often leading to faster reaction times and higher yields compared to neat grinding. researchgate.netorganic-chemistry.orgresearchgate.net

The synthesis of boronic esters, stable precursors to boronic acids, is particularly amenable to mechanochemical approaches. For instance, the formation of boronic esters from boronic acids and diols can be achieved by simple grinding, often without the need for a catalyst. rsc.org In the context of synthesizing precursors to this compound, a mechanochemical Suzuki-Miyaura coupling could be envisioned. This would involve the solid-state reaction of a thienylboronic acid derivative with a suitable bromophenyl precursor in the presence of a solid base and a palladium catalyst. The use of LAG, with a minimal amount of a high-boiling, non-toxic solvent, could further enhance the reaction efficiency. researchgate.netorganic-chemistry.org

Recent research has demonstrated the successful application of mechanochemistry for the synthesis of various organic compounds, including polyaromatic hydrocarbons and azo dyes, highlighting its broad applicability. rsc.orgresearchgate.net The solvent-free synthesis of thiophene oligomers via microwave-assisted Suzuki coupling further underscores the potential for solid-state methods in thiophene chemistry. nih.gov While specific studies on the mechanochemical synthesis of this compound are emerging, the principles established for related systems provide a strong foundation for its development.

Table 1: Mechanochemical Synthesis of Boronic Esters - Representative Conditions

| Parameter | Condition |

| Reaction Type | Liquid-Assisted Grinding (LAG) |

| Reactants | Aryl Halide, Boronic Acid/Ester |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Tricyclohexylphosphine (PCy₃) |

| Base | Potassium Carbonate (K₂CO₃) |

| Additive | Methanol (as grinding liquid) |

| Equipment | High-Speed Ball Mill |

This table presents a generalized set of conditions based on literature for mechanochemical Suzuki-Miyaura reactions. Specific conditions for this compound would require optimization.

Aqueous Media and Recyclable Catalytic Systems in Boronic Acid Synthesis

The use of water as a solvent is a cornerstone of green chemistry, offering significant safety and environmental advantages over traditional organic solvents. The Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of this compound, has been successfully adapted to aqueous conditions. scilit.com This is particularly relevant as it allows for the use of water-soluble reactants and catalysts, simplifying product isolation and catalyst recycling.

Several innovative recyclable catalytic systems have been developed for aqueous Suzuki-Miyaura couplings. These include:

Polymer-Supported Catalysts: Palladium complexes can be anchored to polymer backbones, such as modified polyacrylonitrile (B21495) (mPAN). researchgate.net These catalysts have demonstrated excellent reactivity and stability in water, allowing for multiple reaction cycles with minimal loss of activity. researchgate.net

Magnetic Nanoparticle-Supported Catalysts: Palladium nanoparticles can be immobilized on magnetic cores, such as iron oxide (Fe₃O₄). nih.gov This allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet.

Single-Atom Catalysts: Anchoring individual palladium atoms onto supports like exfoliated graphitic carbon nitride has been shown to create highly active and stable heterogeneous catalysts for Suzuki couplings, rivaling the performance of homogeneous systems. nih.gov

The synthesis of this compound in water would typically involve the reaction of 2-thienylboronic acid with a 4-halophenylboronic acid precursor (or vice versa) in the presence of a recyclable palladium catalyst and a base. The choice of catalyst, base, and reaction temperature are critical parameters that need to be optimized for achieving high yields and efficient catalyst recycling. Studies on the Suzuki-Miyaura coupling of thienylboronic acids have highlighted the importance of using highly active catalyst systems to achieve successful cross-coupling. ntnu.no

Table 2: Aqueous Suzuki-Miyaura Coupling with Recyclable Catalysts - Representative Systems

| Catalyst System | Support Material | Key Features |

| mPAN-Pd | Ethanolamine-modified Polyacrylonitrile | High reactivity and stability in water; reusable for multiple cycles. researchgate.netresearchgate.net |

| Fe₃O₄@SiO₂/isoniazide/Pd | Silica-coated magnetic nanoparticles | Easily recoverable with a magnet; high efficiency and reusability. nih.gov |

| Pd on Cellulose Nanofiber | Cellulose Nanofiber | Homogeneous dispersion of Pd nanoparticles; negligible leaching and good recyclability. nih.gov |

| Pd-ECN | Exfoliated Graphitic Carbon Nitride | Single-atom catalyst with high chemoselectivity and robust stability in flow. nih.gov |

This table summarizes various recyclable catalyst systems reported in the literature for aqueous Suzuki-Miyaura reactions, which are applicable to the synthesis of this compound.

Reactivity and Mechanistic Investigations of 4 2 Thienyl Phenylboronic Acid in Cross Coupling and Other Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 4-(2-Thienyl)phenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. numberanalytics.comnih.gov this compound, with its distinct electronic and steric characteristics imparted by the thienyl group, is a valuable building block in these reactions for the synthesis of complex aromatic systems.

Catalytic Systems and Ligand Effects in C-C Bond Formation

The success of the Suzuki-Miyaura reaction hinges on the catalytic system, which typically comprises a palladium precursor and a ligand. musechem.com For the coupling of arylboronic acids like this compound, a variety of palladium sources such as Pd(PPh₃)₄ and PdCl₂(dppf) have been effectively utilized. The choice of ligand is critical as it influences the catalyst's stability and reactivity. libretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands are often favored as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. musechem.comlibretexts.org

The development of highly active and stable catalysts, such as palladacycles and those supported on nanoparticles, has expanded the scope and applicability of the Suzuki-Miyaura reaction. libretexts.orgnih.gov For instance, palladium supported on nickel ferrite (B1171679) (Pd/NiFe₂O₄) has demonstrated high activity for the Suzuki coupling of various aryl halides and arylboronic acids under ligand-free conditions in aqueous media. nih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent(s) | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine (inherent) | K₂CO₃ or Na₂CO₃ | THF or 1,4-Dioxane | Widely used, effective for a range of substrates. |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | Efficient for coupling with heteroarylboronic acids. |

| Pd/NiFe₂O₄ | None (ligand-free) | Na₂CO₃ | DMF/H₂O | Magnetically recoverable, high activity. nih.gov |

| [Pd(NHC)(allyl)Cl] | N-Heterocyclic Carbene (NHC) | Various | Various | Effective for coupling with challenging substrates like amides. nih.gov |

This table is for illustrative purposes and specific conditions may vary based on the substrates.

Substrate Scope and Functional Group Tolerance in Conjugated System Synthesis

A significant advantage of the Suzuki-Miyaura reaction is its broad substrate scope and tolerance for a wide array of functional groups. nih.govlibretexts.org This allows for the synthesis of complex conjugated systems from diverse starting materials. Reactions involving this compound can be successfully performed with various aryl and vinyl halides.

The reaction is compatible with both electron-rich and electron-poor coupling partners. researchgate.netresearchgate.net For instance, aryl halides with electron-donating groups (e.g., OMe) and electron-withdrawing groups (e.g., NO₂) on the phenyl ring are well-tolerated. researchgate.net However, the presence of certain acidic functional groups on the boronic acid, such as carboxylic acids, can sometimes inhibit the reaction. nih.gov Furthermore, the stability of the boronic acid itself is a factor; for example, some unstable boronic acids may lead to side reactions like protodeboronation, especially at higher temperatures. nih.gov

Mechanistic Pathways of Palladium-Catalyzed Transmetalation and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org

Transmetalation: This is a crucial and often rate-determining step where the organic group from the boronic acid is transferred to the palladium center. nih.govrsc.org The exact mechanism of transmetalation has been a subject of considerable debate. nih.govacs.orgnih.gov Two primary pathways are generally considered:

The Boronate Pathway: The boronic acid reacts with a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. acs.orgnih.gov

The Oxo-Palladium Pathway: The arylpalladium(II) halide complex reacts with a hydroxide (B78521) to form an arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid. acs.orgnih.gov Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the more likely pathway. nih.govacs.org

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex are eliminated to form the new carbon-carbon bond of the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. numberanalytics.comyonedalabs.com

Computational and experimental studies continue to provide deeper insights into these mechanistic steps, aiding in the development of more efficient and selective catalytic systems. nih.govnih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, this compound and other arylboronic acids are versatile reagents in a variety of other transition metal-catalyzed transformations.

Chan-Lam Type S-Arylation and N-Arylation Processes with Aryl Boronic Acids

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, offering an alternative to traditional methods. st-andrews.ac.ukorganic-chemistry.org This reaction typically uses copper catalysts to couple boronic acids with amines (N-arylation) or thiols (S-arylation). st-andrews.ac.uknih.gov

An efficient copper-catalyzed S-arylation of thiols with aryl and heteroaryl boronic acids has been developed using CuSO₄ as the catalyst and 1,10-phenanthroline (B135089) as a ligand at room temperature. nih.govorganic-chemistry.orgacs.orgacs.org This system tolerates a range of thiols and arylboronic acids, although it is not suitable for aliphatic thiols. organic-chemistry.org The mechanism is proposed to involve Cu(II) intermediates that undergo transmetalation and reductive elimination. organic-chemistry.org

Similarly, Chan-Lam N-arylation allows for the formation of C-N bonds. beilstein-journals.orgyoutube.com While highly useful, these reactions can sometimes be hampered by side reactions such as oxidation of the starting materials or homocoupling of the boronic acid. st-andrews.ac.ukyoutube.com Recent advancements have focused on developing milder and more efficient catalytic systems, including electrochemical methods to overcome some of these limitations, particularly for less nucleophilic substrates like anilines. acs.org

Conjugate Additions of Arylboronic Acids to Enones

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, particularly enones, is a valuable method for forming carbon-carbon bonds. acs.org This reaction can be catalyzed by various transition metals, with rhodium and palladium being prominent examples. acs.orgthieme-connect.comthieme-connect.de

Palladium-catalyzed enantioselective conjugate additions have been developed to create all-carbon quaternary stereocenters with high enantiomeric excess. acs.org These reactions often utilize chiral ligands, such as pyridinooxazoline (PyOx) ligands, in combination with a palladium source like Pd(OCOCF₃)₂. acs.orgacs.org A notable feature of some of these systems is their tolerance to air and moisture, making them operationally simple. acs.org

Rhodium catalysts, often in conjunction with chiral phosphoramidite (B1245037) or diphosphine ligands like BINAP, have also proven highly effective for the asymmetric conjugate addition of arylboronic acids to enones. thieme-connect.comthieme-connect.denih.gov These reactions can be sensitive to the electronic nature of the arylboronic acid, with electron-rich variants sometimes requiring modified conditions to achieve high enantioselectivity. nih.gov

Table 2: Transition Metal-Catalyzed Conjugate Addition of Arylboronic Acids to Enones

| Metal Catalyst | Chiral Ligand | Substrate Type | Key Features |

| Palladium(II) | Pyridinooxazoline (PyOX) | Cyclic Enones | Forms all-carbon quaternary stereocenters; tolerant to air and moisture. acs.orgacs.org |

| Rhodium(I) | Monodentate Phosphoramidite | Cyclic and Acyclic Enones | High enantioselectivities for cyclic enones; accelerated by base. thieme-connect.com |

| Rhodium(I) | BINAP | Cyclic and Acyclic Enones | Achieves high enantioselectivities, but can require higher temperatures. thieme-connect.com |

This table provides a general overview, and specific outcomes depend on the precise reagents and conditions.

Stability and Reactivity Considerations of Thienylboronic Acid Moieties

The presence of the thiophene (B33073) ring in this compound introduces specific stability and reactivity characteristics that are important to consider, particularly in aqueous reaction media commonly used for cross-coupling reactions.

Protodeboronation in Aqueous Media and pH Dependency

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for many arylboronic acids, including those containing a thiophene ring. acs.orgwikipedia.orgresearchgate.net This reaction is highly dependent on the pH of the aqueous medium. acs.orgrsc.orgnih.gov For heteroarylboronic acids, the effects of pH on the rate of protodeboronation can be complex. acs.org

Studies have shown that thienylboronic acids are particularly susceptible to protodeboronation under basic conditions, with the reaction rate being fastest at a pH greater than 10. researchgate.net This is problematic as many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions. researchgate.neted.ac.uk The mechanism of base-catalyzed protodeboronation is understood to involve the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻) in a pH-dependent equilibrium. acs.orged.ac.uk For highly electron-deficient arylboronic acids, the protodeboronation can proceed through the formation of a transient aryl anion. acs.orgnih.gov In contrast, under acidic conditions, the protodeboronation of arylboronic acids with electron-donating groups is generally favored, while electron-withdrawing groups tend to slow the reaction. rsc.org

The stability of boronic acids is governed by a complex interplay of factors, and kinetic models have been developed to correlate the protodeboronation rate with pH by considering the speciation of the boronic acid and the protonation states of the heterocycle. nih.govacs.org

Influence of Heteroaromatic Ring on Boron Reactivity

The nature of the aromatic ring attached to the boronic acid functional group has a profound impact on its reactivity. The electron-rich character of the thiophene ring, compared to a simple phenyl ring, influences the properties of the C-B bond and the Lewis acidity of the boron atom. researchgate.netresearchgate.net

Furthermore, the position of the boronic acid group on the heteroaromatic ring is critical. For example, ortho-substituted heteroarylboronic acids can exhibit unique reactivity due to neighboring group effects, where the heteroatom can interact with the boronic acid moiety or a coordinated metal center, facilitating or inhibiting certain reaction pathways. nih.govnih.gov

Computational and Theoretical Studies on 4 2 Thienyl Phenylboronic Acid

Density Functional Theory (DFT) Investigations of Molecular Structure and Conformations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic compounds, including arylboronic acids. By approximating the electron density of a molecule, DFT can accurately predict geometries, vibrational frequencies, and molecular orbital energies, providing a foundational understanding of the molecule's behavior.

The conformational landscape of 4-(2-thienyl)phenylboronic acid is primarily defined by the rotational freedom around two key single bonds: the C-C bond linking the thienyl and phenyl rings, and the C-B bond connecting the phenyl ring to the boronic acid group.

Theoretical studies on analogous compounds, such as 2-thienylboronic acid and various phenylboronic acids, reveal important conformational preferences. For the boronic acid moiety, -B(OH)₂, internal rotation of the hydroxyl groups leads to several possible conformers. These are typically designated based on the orientation (cis or trans) of the O-H bonds relative to the C-B bond. researchgate.net For many phenylboronic acid derivatives, four primary conformers are considered: cis-cis (CC), cis-trans (CT), trans-cis (TC), and trans-trans (TT). researchgate.net DFT calculations on similar molecules have shown that the most stable conformer is often the trans-cis (TC) form. researchgate.net

In the case of this compound, an additional critical factor is the dihedral angle between the planes of the thienyl and phenyl rings. The degree of twisting around this bond influences the extent of π-conjugation across the molecule. While a fully planar conformation would maximize conjugation, steric hindrance between hydrogen atoms on the adjacent rings can lead to a twisted, non-planar ground state geometry. nih.gov Computational studies on biphenyl and similar systems often show a balance between these competing effects, resulting in a twisted minimum energy structure. semanticscholar.org The potential energy surface for this rotation typically shows maxima for fully planar or orthogonal (90°) conformations. nih.govepstem.net

Table 1: Predicted Relative Stability of Arylboronic Acid Conformers (General Model) This table is illustrative, based on general findings for arylboronic acids, as specific data for this compound is not available.

| Conformer (relative to -B(OH)₂) | Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|

| trans-cis (TC) | 0.00 | Most Stable |

| trans-trans (TT) | ~0.1 - 0.5 | 2 |

| cis-trans (CT) | ~25 - 30 | 3 |

| cis-cis (CC) | ~28 - 35 | Least Stable |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are typically multiplied by a scaling factor (commonly around 0.96-0.99 for DFT methods). nih.gov

For a molecule like this compound, the vibrational spectrum would be characterized by specific modes corresponding to its functional groups. Key vibrational modes would include:

O-H stretching of the boronic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C-H stretching from the aromatic thienyl and phenyl rings.

C=C stretching within the aromatic rings.

B-O and C-B stretching modes at lower frequencies.

Ring puckering and torsional modes for the aromatic systems.

By comparing the scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be achieved, confirming the computed minimum-energy structure. nih.gov

Table 2: Representative Vibrational Modes for Arylboronic Acids This table presents typical frequency ranges for the functional groups found in this compound, based on general spectroscopic data and DFT studies of related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 | -B(OH)₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Thienyl, Phenyl |

| Aromatic C=C Stretch | 1400 - 1600 | Thienyl, Phenyl |

| B-O Stretch | 1300 - 1400 | -B(OH)₂ |

| C-B Stretch | 1100 - 1200 | Phenyl-Boron |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, DFT calculations would show that the HOMO is typically a π-orbital delocalized over the electron-rich thienyl-phenyl aromatic system. dergipark.org.tr The LUMO, conversely, is expected to have significant character on the boronic acid group, specifically involving the empty p-orbital on the boron atom, which accounts for its Lewis acidic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation. The HOMO-LUMO gap for conjugated systems like this is influenced by the extent of coplanarity between the aromatic rings; greater planarity leads to better conjugation and a smaller energy gap. nih.gov

Table 3: Key Electronic Properties from FMO Analysis (Illustrative) Values are representative based on DFT calculations of similar aromatic boronic acids.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 |

| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | ~4.0 to 5.5 |

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface, key intermediates and transition states can be identified, allowing for a detailed understanding of reaction pathways and kinetics.

This compound is a common reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov DFT calculations have been extensively used to elucidate the mechanism of this reaction. nih.govresearchgate.net

The catalytic cycle is generally understood to involve three main stages:

Oxidative Addition: The Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and computationally the most complex, involving the boronic acid, a base, and the Pd(II) complex. DFT studies have shown that this step proceeds through intermediates featuring a palladium-oxygen-boron linkage. mdpi.com The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Computational modeling of this process for a substrate like this compound would involve calculating the free energy profile of the entire catalytic cycle. This allows for the identification of the highest energy barrier (the transition state of the rate-determining step) and provides a theoretical basis for reaction rates and yields. mdpi.comnih.gov Such studies can also explain the role of ligands, solvents, and bases in optimizing the reaction. nih.gov

While renowned for its role in metal-catalyzed reactions, boronic acids can also participate in transformations without a transition metal catalyst. Recent research has explored metal-free reactions such as aminations and conjugate additions. acs.orgrsc.org

DFT calculations have been instrumental in understanding the mechanisms of these transformations. For instance, in the metal-free amination of arylboronic acids, computational studies have revealed a mechanism involving the formation of an ate-complex, followed by a 1,2-aryl migration from the boron to a nitrogen atom. acs.orgorganic-chemistry.orgacs.org The calculations can pinpoint the role of specific reagents and functional groups in lowering the activation energy barrier for this migration step. organic-chemistry.org Similarly, DFT has been used to model metal-free conjugate additions, suggesting cyclic transition states where the boronic acid activates the substrate. rsc.org Computational insights into these pathways are crucial for the rational design of new metal-free synthetic methods. researchgate.net

Prediction of Electronic Characteristics Relevant to Material Applications

Computational and theoretical studies are pivotal in predicting the electronic properties of molecules, offering insights into their potential for various material applications, such as in organic electronics. For this compound, a comprehensive theoretical investigation into its electronic characteristics is crucial for evaluating its suitability as a component in optoelectronic devices. Such studies typically focus on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are fundamental parameters governing charge transport properties and electronic transitions.

A notable study on the isomeric forms of 2-Thienylboronic acid employed Density Functional Theory (DFT) at the B3LYP/6-31G* level to determine its structural and electronic properties. dergipark.org.trresearchgate.net The calculations revealed the existence of four stable conformers: Cis-Cis (CC), Cis-Trans (CT), Trans-Cis (TC), and Trans-Trans (TT). dergipark.org.tr The Trans-Cis (TC) conformer was identified as the most stable, possessing the lowest energy. dergipark.org.tr

The HOMO and LUMO energies for these conformers were calculated, providing critical information about their electronic behavior. The distribution of these frontier orbitals indicates the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO). For all conformers of 2-Thienylboronic acid, both the HOMO and LUMO were found to be distributed across the entire molecule.

The calculated HOMO-LUMO energy gaps for the different conformers of 2-Thienylboronic acid are presented in the table below. This energy gap is a key indicator of the molecule's kinetic stability and its potential application in electronic devices; a smaller gap generally correlates with higher reactivity and lower energy electronic transitions.

Table 1: Calculated Electronic Properties of 2-Thienylboronic Acid Conformers

| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Cis-Cis (CC) | -9.05 | -2.15 | 6.90 |

| Cis-Trans (CT) | -9.01 | -2.12 | 6.89 |

| Trans-Cis (TC) | -9.00 | -2.18 | 6.82 |

| Trans-Trans (TT) | -8.96 | -2.15 | 6.81 |

These theoretical predictions for 2-Thienylboronic acid underscore the importance of conformational geometry in determining the electronic characteristics of thienyl-containing boronic acids. Although direct data for this compound is unavailable, it is anticipated that the introduction of the phenyl group would further influence the electronic properties, potentially leading to a smaller HOMO-LUMO gap and enhanced charge transport capabilities, making it a promising candidate for material science applications. Further dedicated computational studies on this compound are necessary to elucidate its specific electronic profile.

Advanced Applications of 4 2 Thienyl Phenylboronic Acid in Contemporary Chemical Science

Utilization in Organic Electronic Materials

The unique molecular architecture of 4-(2-thienyl)phenylboronic acid, which combines an electron-rich thiophene (B33073) ring with a phenylboronic acid moiety, makes it a highly valuable component in the field of organic electronics. Its ability to participate in versatile carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, allows for the systematic construction of extended π-conjugated systems with tailored electronic and photophysical properties. researchgate.netnih.gov These materials are at the heart of next-generation electronic devices that promise flexibility, transparency, and low-cost manufacturing. ossila.com

Building Blocks for Conjugated Polymers and Oligomers

This compound is a fundamental building block for synthesizing well-defined conjugated oligomers and polymers. The boronic acid group is a key functional handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for creating aryl-aryl bonds. nih.gov In this reaction, the boronic acid couples with an aryl halide (e.g., a dibrominated aromatic compound) to extend the conjugated backbone.

By reacting this compound with a suitable di-halogenated comonomer, chemists can produce alternating copolymers. The thienyl-phenylene unit is repeated along the polymer chain, creating a delocalized π-electron system that is essential for charge transport. The specific properties of the resulting polymer, such as its solubility, bandgap, and charge carrier mobility, can be fine-tuned by selecting different comonomers or by modifying the side chains on the aromatic rings. This tunability is a major advantage of using building blocks like this compound in polymer synthesis. youtube.com

Development of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The conjugated polymers derived from this compound are prime candidates for the active layers in organic electronic devices. ossila.com

Organic Field-Effect Transistors (OFETs): In an OFET, the semiconductor layer transports charge between the source and drain electrodes. Polymers containing thiophene units are known for their excellent charge transport characteristics. The alternating thienyl and phenyl rings in polymers synthesized from this compound create a conjugated backbone that facilitates efficient hole or electron transport. The performance of these materials in OFETs is often characterized by their charge carrier mobility. ossila.com

Organic Light-Emitting Diodes (OLEDs): In an OLED, the injection of electrons and holes into the organic layer leads to the formation of excitons, which then decay radiatively to produce light. The thienyl-phenylene structure can be designed to have specific energy levels (HOMO/LUMO) and a suitable bandgap to emit light in the visible spectrum. Therefore, polymers and oligomers made from this boronic acid can function as the emissive layer or as host materials in OLEDs. ossila.com The development of boronic acid intermediates is a key area in the synthesis of advanced OLED materials.

Design of Donor-Acceptor Type Polymers

A highly effective strategy in designing high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. youtube.comnih.gov This design involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This architecture can lower the polymer's bandgap, enabling it to absorb a broader range of the solar spectrum, which is particularly advantageous for organic solar cells. researchgate.net

The 2-thienylphenyl group is inherently electron-donating due to the sulfur atom's lone pairs in the thiophene ring. Therefore, this compound serves as an excellent donor monomer. When copolymerized with a monomer containing a strong electron-accepting group (such as benzothiadiazole, quinoxaline, or diketopyrrolopyrrole), the resulting D-A polymer exhibits intramolecular charge transfer. This interaction between the donor and acceptor units dictates the polymer's electronic properties, including its absorption spectrum and energy levels, making it a powerful strategy for tuning materials for specific applications like OFETs and organic photovoltaics. nih.govresearchgate.net

Table 1: Properties of Representative Thiophene-Based Conjugated Polymers in Electronic Devices This table presents typical data for polymers containing thiophene-phenyl structures to illustrate their performance characteristics. Specific values for polymers derived directly from this compound may vary based on the full polymer structure.

| Polymer Type | Application | Key Performance Metric | Typical Value Range | Reference Principle |

|---|---|---|---|---|

| Thiophene-based Polymer | OFET | Hole Mobility (cm²/V·s) | 0.1 - 1.0 | ossila.com |

| Donor-Acceptor Polymer | OLED | External Quantum Efficiency (%) | 5 - 15 | ossila.comnih.gov |

| Donor-Acceptor Polymer | Organic Solar Cell | Power Conversion Efficiency (%) | 8 - 17 | researchgate.net |

Role in Chemical Sensing and Biosensing Platforms

The boronic acid functional group (-B(OH)₂) of this compound is the key to its utility in chemical and biosensing. This group has a remarkable and specific affinity for compounds containing cis-diol functionalities, enabling the design of highly selective sensors for biologically significant molecules. researchgate.netnih.gov

Molecular Recognition of Diol-Containing Compounds (e.g., Saccharides, Glycoproteins)

Boronic acids can reversibly form stable, five- or six-membered cyclic boronate esters when they interact with molecules that have two hydroxyl (-OH) groups positioned on adjacent carbon atoms (cis-diols). researchgate.netmdpi.com This chemical feature is prevalent in many important biological molecules:

Saccharides: Simple sugars like glucose and fructose, as well as more complex carbohydrates, contain multiple cis-diol units. This makes them primary targets for boronic acid-based sensors. nih.govumons.ac.bersc.org

Glycoproteins: Many proteins are glycosylated, meaning they have carbohydrate chains attached to them. These sugar chains often terminate in saccharide units (like sialic acid) that present cis-diols, allowing boronic acid-based platforms to detect and bind to specific glycoproteins. electrochemsci.org

The binding event is a dynamic covalent interaction that is sensitive to pH. In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form binds more strongly with diols. The presence of a diol shifts this equilibrium, a change that can be harnessed to produce a detectable signal. nih.gov

Electrochemical Sensing Mechanisms and Electrode Functionalization

To create a sensor, this compound or similar derivatives can be immobilized onto an electrode surface, a process known as electrode functionalization. researchgate.netnih.gov This creates a "reagentless" sensor where the recognition element is directly integrated with the signal transducer. osti.gov

The sensing mechanism typically operates as follows:

Functionalization: The boronic acid compound is attached to a conductive surface, such as a gold or carbon electrode. This can be achieved by forming a self-assembled monolayer. electrochemsci.orgnih.gov

Binding Event: When the functionalized electrode is exposed to a sample containing a target diol (e.g., glucose), the diol binds to the immobilized boronic acid groups, forming cyclic boronate esters.

Signal Transduction: This binding event alters the properties of the electrode surface. The formation of the anionic boronate ester increases the negative charge on the electrode surface. This electrostatic change can be detected electrochemically. A common method involves using a redox probe, such as the ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) couple, in the solution. The increased negative charge on the electrode surface repels the negatively charged redox probe, hindering its access to the electrode and causing a measurable change in the electrochemical signal (e.g., a decrease in peak current in cyclic voltammetry). nih.gov The magnitude of this change is proportional to the concentration of the target analyte. researchgate.netelectrochemsci.org

This approach has been successfully used to create electrochemical sensors for glucose and other biologically relevant diols. mdpi.com

Table 2: Characteristics of Phenylboronic Acid-Based Electrochemical Sensors This table summarizes general principles and performance for electrochemical sensors based on the phenylboronic acid recognition motif.

| Analyte | Sensing Principle | Electrode Modification | Transduction Method | Typical Detection Range (mM) | Reference Principle |

|---|---|---|---|---|---|

| Glucose | Reversible boronate ester formation | Self-assembled monolayer of a mercapto-phenylboronic acid | Cyclic Voltammetry with [Fe(CN)₆]³⁻/⁴⁻ probe | 1 - 100 | nih.gov |

| Glycoproteins | Affinity binding to sugar moieties | Covalently linked aminophenylboronic acid | Electrochemical Impedance Spectroscopy | Varies (ng/mL to µg/mL) | electrochemsci.org |

| Fructose | Reversible boronate ester formation | Phenylboronic acid-functionalized polymer film | Potentiometric or Voltammetric Response | 1 - 100 | researchgate.netosti.gov |

Optical Sensing Systems (Fluorescence and Colorimetric)

The integration of boronic acids into optical sensing platforms is a well-established strategy, primarily leveraging the reversible formation of boronate esters with diol-containing molecules. This interaction can trigger a detectable change in fluorescence or color. While phenylboronic acid and its derivatives are common for these applications, the specific use of this compound as a direct optical sensor is not extensively documented in dedicated studies. Its principal role is not as a standalone sensor but as a crucial building block in the synthesis of larger, more complex optical materials.

The thienyl group, being an electron-rich aromatic system, is incorporated to modulate the electronic and photophysical properties of conjugated molecules. For instance, this compound is used in palladium-catalyzed cross-coupling reactions to construct extended π-systems. These resulting macromolecules, which may include oligomers or polymers, can exhibit fluorescent properties suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The boronic acid functional group serves as a reactive handle for synthesis rather than the primary sensing moiety in these cases.

Research on related compounds, such as 3-thienylboronic acid, has shown potential for creating chemosensitive materials that recognize diol-containing compounds like saccharides. mdpi.com The electrochemical activity of the thienyl moiety offers a pathway to electrochemically controllable sensor affinity. mdpi.com While these findings on isomers and related thiophene boronic acids are promising, specific data on this compound in fluorescence and colorimetric sensing systems remains limited in the current scientific literature.

Synthetic Utility in Complex Molecule and Heterocycle Synthesis

This compound is a versatile bifunctional reagent that has found significant use in synthetic organic chemistry, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Construction of Polysubstituted Thiophenes and Bioisosteres

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and other conjugated systems. The compound provides a pre-formed thienyl-phenyl unit that can be readily coupled with various halogenated substrates.

A key application in this area is the synthesis of conjugated polymers and oligomers containing multiple thiophene units. Thiophene-based materials are of great interest for their electronic properties and applications in organic electronics. For example, this compound can be reacted with di-halogenated thiophene monomers. The resulting polymers contain alternating thienyl-phenyl and thiophene units, which can lead to desirable properties for use as semiconductors in organic field-effect transistors (OFETs) or as active layers in photovoltaic devices.

Although the synthesis of polythiophenes can be challenging due to the potential for protodeboronation (loss of the boronic acid group) of thiophene-derived boronic acids, the use of more stable boronic acid esters, such as MIDA (N-methyliminodiacetic acid) boronate esters, has been shown to be highly effective for polymerization reactions. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Application Area |

| This compound | Dihalogenated Thiophene | Pd Catalyst, Base | Conjugated Polymer | Organic Electronics |

| This compound | Halogenated Aromatic Compound | Pd Catalyst, Base | Biaryl System | Materials Science |

| This compound | Vinyl Halide | Pd Catalyst, Base | Aryl-Alkene Conjugated System | Functional Dyes |

Access to Pharmaceutically Relevant Scaffolds and Derivatives

Boronic acids are recognized as important functional groups in medicinal chemistry. They can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. The phenylboronic acid moiety is a key component in several therapeutic agents.

While specific, named pharmaceutical scaffolds synthesized directly from this compound are not prominently featured in readily accessible literature, its utility is inferred from its role as a versatile building block in Suzuki couplings. This reaction is fundamental to modern drug discovery for the synthesis of complex molecules. The thienyl-phenyl scaffold provided by this reagent can be found in various compounds investigated for biological activity. The thiophene ring is a common bioisostere for a phenyl ring, and its inclusion can modulate a molecule's metabolic stability, solubility, and target-binding properties. Therefore, this compound serves as a valuable reagent for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

| Scaffold Type | Synthetic Method | Potential Therapeutic Area | Rationale for Use |

| Biaryl compounds | Suzuki-Miyaura Coupling | Oncology, Inflammation | Core structure in many kinase inhibitors and other signaling pathway modulators. |

| Heterocyclic systems | Suzuki-Miyaura Coupling | Anti-infectives, CNS disorders | Thiophene rings are present in numerous bioactive molecules. |

Future Research Directions and Outlook in 4 2 Thienyl Phenylboronic Acid Chemistry

Exploration of Novel Catalytic Methods and Green Chemistry Approaches

Future research is increasingly directed towards developing environmentally benign and efficient catalytic methods for reactions involving boronic acids like 4-(2-thienyl)phenylboronic acid. The principles of green chemistry, which aim to reduce waste and utilize sustainable resources, are a major driving force in this area. mdpi.com

Key research thrusts include:

Development of Heterogeneous and Recyclable Catalysts: A significant goal is to replace homogeneous catalysts, which are often difficult to separate from reaction products, with solid-supported, heterogeneous alternatives. sci-hub.se Recent breakthroughs include the development of copper-modified phosphorus-doped graphitic carbon nitride (Cu/P-CN) as a recyclable photocatalyst for Chan-Evans-Lam (CEL) coupling reactions of aryl boronic acids. sci-hub.se This type of catalyst can be easily recovered through simple filtration and reused multiple times while maintaining high activity. sci-hub.se Another approach involves using basic alumina (B75360) as a catalyst in solvent-free grinding methods to synthesize heterocyclic compounds, offering an environmentally friendly alternative. mdpi.com

Use of Greener Solvents and Conditions: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids, or eliminating solvents altogether. mdpi.commdpi.com For instance, the use of the simplest boric acid, B(OH)₃, has been shown to be effective for the selective acylation of monosaccharides in solvents like THF from untreated commercial sources, providing a greener solution both economically and environmentally. ntu.edu.sg Microwave irradiation and ultrasonic radiation are also being explored as non-traditional activation methods to accelerate reactions and reduce energy consumption. mdpi.commdpi.com

The table below summarizes emerging green catalytic approaches relevant to boronic acid chemistry.

Table 1: Emerging Green Catalytic Approaches| Approach | Catalyst/Reagent Example | Key Advantages | Relevant Reaction Type | Source(s) |

|---|---|---|---|---|

| Heterogeneous Photocatalysis | Copper on doped graphitic carbon nitride (Cu/P-CN) | Recyclable, operates at room temperature under visible light. | Chan-Evans-Lam (CEL) Coupling | sci-hub.se |

| Solvent-Free Grinding | Basic Alumina | Eliminates solvent waste, rapid reaction times. | Heterocycle Synthesis | mdpi.com |

| Simple Boric Acid Promotion | B(OH)₃ with N-heterocyclic carbene (NHC) catalyst | Inexpensive, environmentally benign, uses untreated solvents. | Selective Acylation | ntu.edu.sg |

| One-Pot Cascade Reactions | Palladium-based catalysts | Reduced waste, high atom economy, simplified procedures. | N-Arylation/Sonogashira Coupling | mdpi.com |

| Novel GACs | Dual-core copper ions on polymeric carbon nitride (PCN) | High efficiency, reusability, low carbon footprint. | Cross-Coupling Reactions | sciencedaily.com |

Advanced Material Design with Tunable Electronic and Optical Properties

The distinct electronic characteristics of the 2-thienyl group make this compound a prime candidate for designing advanced materials with tailored properties. Future research will likely focus on leveraging this structure to create novel organic electronics and optical devices.

A major area of exploration is the synthesis of conductive polymers. The polymerization of thiophene-based monomers containing a boronic acid group can lead to chemosensitive conducting polymers. For example, poly-3-thienylboronic acid, a derivative of polythiophene, has been synthesized electrochemically. nih.gov This polymer combines the conductive backbone of polythiophene with the recognition capabilities of the boronic acid moiety, creating a material whose conductivity changes upon binding with analytes like diols. nih.gov This opens avenues for creating "smart" materials that respond to chemical stimuli.

Furthermore, this compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions to construct larger, complex aromatic systems. This includes the synthesis of star-shaped molecules such as 1,3,5-tris[4-(2-thienyl)phenyl]benzene, which possess unique electronic and photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties by modifying the constituent aromatic units is a key advantage for designing next-generation organic electronic materials.

Expansion of Sensing Capabilities for Diverse Analytes

The boronic acid group's ability to reversibly bind with molecules containing 1,2- or 1,3-diols is the foundation of its use in chemical sensors. mdpi.comrsc.org Future research aims to expand the range of detectable analytes and improve the sensitivity and selectivity of these sensors.

Broadening Analyte Scope: While saccharide detection (e.g., glucose, fructose) is a well-established application, research is moving towards detecting a wider variety of biologically and environmentally important molecules. magtech.com.cnbath.ac.uk This includes catecholamines (dopamine), reactive oxygen species (hydrogen peroxide), and various anions like fluoride. rsc.orgbath.ac.uk The development of sensors based on boronic acid derivatives for ribonucleic acids, glycans, glycoproteins, and even whole cells is an active area of investigation. mdpi.com

Improving Sensor Performance: A key challenge is enhancing the binding affinity and selectivity of boronic acid-based sensors, especially in complex biological fluids. magtech.com.cn Structural modification of the phenylboronic acid core, such as introducing electron-withdrawing or electron-donating groups, can alter the pKa of the boronic acid and improve its binding characteristics. magtech.com.cn

Novel Sensing Platforms: Research is incorporating boronic acid derivatives into various advanced sensing platforms. magtech.com.cn These include electrochemical sensors, fluorescent sensors, and materials like smart polymer gels, quantum dots, and nanoparticles. rsc.org For instance, poly-3-thienylboronic acid has been used to create conductometric sensors where the binding of diols to the polymer film alters its electrical resistance. nih.gov The affinity of these sensors can even be controlled by adjusting the electrode potential. nih.gov

The table below details the expanding applications of boronic acid-based sensors.

Table 2: Sensing Applications of Boronic Acid Derivatives| Analyte Class | Specific Example(s) | Sensing Principle | Platform | Source(s) |

|---|---|---|---|---|

| Saccharides | Glucose, Fructose, Sorbitol | Reversible covalent binding with diol groups. | Conductometric Polymer Sensor | nih.gov |

| Biomolecules | Glycoproteins, Ribonucleic Acids, Catecholamines | Boronate-affinity interaction. | Electrochemical, Fluorescent | mdpi.combath.ac.uk |

| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | Oxidation of phenylboronate (B1261982) to phenol. | Fluorescent Sensor | mdpi.com |

| Anions | Fluoride (F⁻) | Lewis acid-base interaction. | Fluorescent Sensor | bath.ac.uk |

Integration into Supramolecular Assemblies and Nanomaterials

The boronic acid moiety is a versatile functional group for constructing highly ordered structures through non-covalent interactions, making it ideal for supramolecular chemistry and nanotechnology. nih.gov

Supramolecular Chemistry: The –B(OH)₂ group can act as both a hydrogen bond donor and acceptor, similar to a carboxylic acid. nih.gov This allows it to form robust and predictable recognition patterns, such as O–H⋯N hydrogen bonds with nitrogen-containing compounds. nih.govnih.gov Studies on related molecules like 4-cyanophenylboronic acid have shown that co-crystallization with various N-donor ligands can lead to the formation of exotic, well-defined supramolecular networks, including stacked layers, helical chains, and crossed ribbons. nih.govnih.govcitedrive.com Future work with this compound will likely explore how the thienyl group influences these packing arrangements to create novel crystalline materials with specific functions.

Nanomaterials and Drug Delivery: Phenylboronic acid derivatives are being integrated into nanomaterials for biomedical applications. nih.gov For example, phenylboronic acid has been used to decorate soy protein nanoparticles. nih.gov These functionalized nanoparticles can actively target sialic acid residues that are overexpressed on the surface of tumor cells, demonstrating a potential strategy for targeted drug delivery. nih.gov The self-limited self-assembly of nanoparticles into larger, structured "supraparticles" is another emerging frontier where boronic acid-mediated interactions could be employed to design complex colloidal materials. rsc.org

Covalent Organic Frameworks (COFs): The ability of boronic acids to form strong covalent bonds, particularly boroxine (B1236090) rings through dehydration, makes them essential building blocks for covalent organic frameworks. nih.gov COFs are porous, crystalline polymers with high thermal stability and permanent porosity. Future research could utilize this compound to construct novel COFs with unique electronic properties imparted by the thiophene (B33073) unit, making them suitable for applications in gas storage, catalysis, and sensing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Thienyl)phenylboronic acid, and how can purity be optimized?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing a palladium catalyst to couple 2-thienyl halides with phenylboronic acid precursors. Post-synthesis purification involves recrystallization or column chromatography, with purity verified via HPLC (>95%) or NMR (e.g., absence of residual solvents in H NMR peaks at δ 7.2–7.8 ppm for aromatic protons) .

- Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic ester) and use anhydrous solvents (THF, DMF) to minimize hydrolysis of the boronic acid group.

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Techniques :

Q. What safety protocols are essential when handling this compound in the lab?

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin with water (15 min) and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the antiviral potential of this compound derivatives?

- Protocol :

Functionalize nanoparticles (e.g., iron oxide) with the compound via Huisgen cycloaddition .

Infect hepatocytes (e.g., Huh-7 cells) with HCV JFH1 strain and treat with functionalized NPs (0.1–10 µM).

Measure viral entry inhibition using luciferase reporter assays (IC values < 5 µM indicate efficacy) .

- Controls : Include unmodified NPs and ribavirin (positive control).

Q. What strategies resolve contradictions between computational and experimental data on boronic acid reactivity?

- Case Study : If DFT-predicted pKa (e.g., 8.2) diverges from experimental titration (e.g., 7.5), validate using B NMR to assess boronate ester formation kinetics. Adjust computational parameters (e.g., solvent model: PCM vs. SMD) .

- Cross-Validation : Combine MD simulations (AMBER) with surface plasmon resonance (SPR) to study glycoprotein binding affinities .

Q. How does this compound interact with cell-surface glycans, and how can this be leveraged for targeted imaging?

- Mechanism : The boronic acid group reversibly binds cis-diols on sialic acids (Kd ~ 1 mM at pH 7.4) .

- Application : Synthesize pyrene-functionalized derivatives (e.g., Py-PBA nanorods) for two-photon fluorescence imaging of cancer cells (λ = 800 nm, λ = 450 nm) .

Q. Can this compound be integrated into photodynamic therapy (PDT) platforms?

- Design : Assemble the compound into nanorods (200 nm length, 50 nm width) via π-π stacking. Under two-photon irradiation (5 mW/cm), generate singlet oxygen (O) with 80% efficiency, inducing apoptosis in HeLa cells .

- Validation : Use SOSG assay for O detection and Annexin V/PI staining for apoptosis quantification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.